1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Beschreibung
Molecular Formula: C₂₀H₁₄FN₃O₂ Molecular Weight: 347.35 g/mol CAS No.: 1011399-69-1 Purity: 95% (as reported in commercial listings) .
This compound features a pyrazolo[3,4-b]pyridine core substituted at the 1-position with a 2-fluorophenyl group and at the 6-position with a 4-methylphenyl group. Its structural complexity and substituent diversity make it a candidate for pharmacological applications, particularly in kinase inhibition or antimicrobial research .
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-6-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN3O2/c1-12-6-8-13(9-7-12)17-10-14(20(25)26)15-11-22-24(19(15)23-17)18-5-3-2-4-16(18)21/h2-11H,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPIMQCYNPKSOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=NN3C4=CC=CC=C4F)C(=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1011399-69-1 | |
| Record name | 1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biologische Aktivität
1-(2-Fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of interest due to its unique pyrazolo[3,4-b]pyridine structure and potential biological activities. This article explores its biological activity, including anti-cancer properties, enzyme inhibition, and interactions with various biological targets.
- Molecular Formula : C20H14FN3O2
- Molecular Weight : 351.31 g/mol
- IUPAC Name : this compound
1. Anti-Cancer Potential
Research indicates that compounds with a similar pyrazolo[3,4-b]pyridine scaffold exhibit significant anti-cancer activity. For instance, derivatives have shown:
- Antiproliferative activity : Effective against various human and murine cancer cell lines.
- Mechanisms of action : Induction of apoptosis and inhibition of angiogenesis through diverse molecular targets such as tubulin polymerization and protein kinase signal transduction pathways .
Case Study : A study evaluated a series of pyrazolo[3,4-b]pyridine derivatives for their cytotoxic effects. The most potent analogues demonstrated IC50 values in the low micromolar range (0.75–4.15 µM) against cancer cells without affecting normal cell proliferation .
2. Enzyme Inhibition
Similar compounds have been reported to inhibit critical enzymes involved in various biological processes:
- Phosphodiesterase-4 : Inhibition leads to anti-inflammatory effects.
- Neutrophil elastase : Potential implications for respiratory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
- Fluorine and Methyl Substituents : These groups may enhance lipophilicity and receptor binding affinity, contributing to its biological efficacy.
| Compound Name | Structure | Unique Features |
|---|---|---|
| 6-Phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C18H13N3O3 | Lacks fluorine substitution |
| 1-(2-Fluorophenyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C19H13F2N3O2 | Contains two fluorine substituents |
| 6-Isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | C17H16FN3O2 | Different alkyl substituents |
While specific mechanisms for this compound remain under investigation, similar derivatives have demonstrated diverse actions:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations at the 6-Position
Thienyl vs. Methylphenyl Substituents
- 1-(2-Fluorophenyl)-6-(2-thienyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Molecular Weight: 363.37 g/mol (CAS 1011398-29-0) . Key Difference: Replacement of 4-methylphenyl with a thiophene ring. However, its lower lipophilicity compared to methylphenyl may reduce membrane permeability .
4-Chlorophenyl Substituent
- 6-(4-Chlorophenyl)-1-(2-Fluorophenyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid Molecular Weight: 367.76 g/mol (CAS 1011397-66-2) . Key Difference: Chlorine atom at the 4-position of the phenyl ring.
3-Nitrophenyl Substituent
- 1-(2-Fluorophenyl)-6-(3-Nitrophenyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylic Acid
Substituent Variations at the 1-Position
Pyridin-4-Ylmethyl vs. 2-Fluorophenyl
- Key Difference: Replacement of 2-fluorophenyl with a pyridinylmethyl group. Impact: The pyridine ring introduces basicity, improving water solubility. The hydroxyl group enables hydrogen bonding, which may enhance target specificity .
Modifications to the Carboxylic Acid Group
Ester Derivatives
- Methyl 1-(2-Fluorophenyl)-6-(2-Thienyl)-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxylate
Pharmacological and Physicochemical Implications
Structural Effects on Solubility and Bioavailability
- Target Compound : The 4-methylphenyl group balances lipophilicity (LogP ≈ 3.2 predicted), while the carboxylic acid ensures moderate aqueous solubility (~50 µM in PBS) .
- Chlorophenyl Analog : Higher LogP (~3.8) reduces solubility but enhances blood-brain barrier penetration .
- Thienyl Analog : Lower LogP (~2.9) improves solubility but may limit tissue distribution .
Binding Affinity and Selectivity
- Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance interactions with hydrophobic enzyme pockets but may increase off-target effects .
Q & A
Basic Research Question
- 1H/13C NMR : Identify substituent patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.6 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₁₅FN₃O₂: 356.1143) .
- FT-IR : Detect carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H vibrations (~3400 cm⁻¹) .
Best Practice : Combine multiple techniques to address signal overlap, as seen in a 2008 crystallography study resolving pyrazole ring ambiguities .
How can researchers design experiments to evaluate kinase inhibition activity?
Advanced Research Question
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR or VEGFR) with ATP-competitive binding protocols. Measure IC₅₀ values via fluorescence polarization .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replace methylphenyl with methoxyphenyl) to assess potency changes. A 2021 study showed a 3-fold IC₅₀ improvement with electron-withdrawing groups .
- Molecular docking : Simulate binding modes using software like AutoDock Vina, correlating docking scores (e.g., −9.2 kcal/mol) with experimental IC₅₀ .
Contradiction Note : A 2025 study reported conflicting IC₅₀ values (0.8 vs. 2.3 µM) for similar derivatives, attributed to assay variability (ADP-Glo vs. TR-FRET) .
What strategies improve the compound’s solubility for pharmacological studies?
Advanced Research Question
- Prodrug approaches : Synthesize ethyl ester derivatives (e.g., ethyl 1-(2-fluorophenyl)-6-(4-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate) for enhanced lipophilicity .
- Salt formation : Prepare sodium or potassium salts via neutralization with NaOH/KOH, increasing aqueous solubility by >50% .
- Co-solvent systems : Use DMSO:PBS (1:4 v/v) for in vitro assays, as validated in a 2023 cytotoxicity study .
How should researchers address low yields in Suzuki-Miyaura coupling steps?
Basic Research Question
- Catalyst activation : Pre-mix Pd catalysts with ligands (e.g., SPhos) to enhance stability .
- Oxygen-free conditions : Use Schlenk lines or nitrogen purging to prevent catalyst oxidation .
- Microwave-assisted synthesis : Reduce reaction time from 24 hours to 30 minutes, achieving 85% yield in a 2022 optimization trial .
Troubleshooting : If boronic acid decomposition occurs, add it portion-wise post-thermal equilibration .
What computational methods predict the compound’s pharmacokinetic properties?
Advanced Research Question
- ADMET prediction : Use SwissADME to estimate logP (2.8), BBB permeability (CNS < −2), and CYP450 inhibition .
- MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) with kinases using GROMACS .
- QSAR models : Train on pyrazolo[3,4-b]pyridine datasets to correlate substituent electronegativity with bioavailability (R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
